Thulium sulfide (Tm2S3)

High-pressure photodetectors rare-earth sesquisulfides pressure-induced phase transition

Rare-earth sesquisulfide procurement often ignores polymorph-specific properties-risking device failure. Tm₂S₃ (CAS 12166-30-2) is the quantitatively characterized δ-phase semiconductor with validated performance metrics. • 5-order photocurrent enhancement at δ→α phase transition (~5 GPa) with 3-order responsivity retention post-release • Lattice parameters a=10.0626Å, b=3.9675Å, c=17.396Å, β=98.655° for epitaxial lattice matching • Congruent melting point 1665°C; melting enthalpy 46.9 kJ mol⁻¹; Tm₂S₃-specific sulfur overpressure protocols for crystal growth. Supplied as phase-pure powder with full analytical documentation.

Molecular Formula S3Tm2
Molecular Weight 434.1 g/mol
CAS No. 12166-30-2
Cat. No. B077983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium sulfide (Tm2S3)
CAS12166-30-2
Molecular FormulaS3Tm2
Molecular Weight434.1 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Tm+3].[Tm+3]
InChIInChI=1S/3S.2Tm/q3*-2;2*+3
InChIKeyCVSQSQKQZKJEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thulium Sulfide (Tm₂S₃) Baseline Characterization


Thulium sulfide (Tm₂S₃, CAS 12166-30-2) is a heavy rare-earth sesquisulfide semiconductor belonging to the Ln₂S₃ family, crystallizing in multiple polymorphic forms depending on synthesis temperature and pressure conditions. The δ-Tm₂S₃ phase adopts the monoclinic δ-Ho₂S₃ structure type (space group P2₁/m, a = 10.0626(14) Å, b = 3.9675(5) Å, c = 17.396(2) Å, β = 98.655(11)°), characterized by Tm³⁺ coordination numbers of 6 (distorted octahedron) and 7 (mono-capped trigonal prism) [1]. Its optical band gap, measured at 2.96 eV at 1.2 GPa by UV-vis absorption spectroscopy, places it among the wide-gap semiconductors with relevance to photodetector and optoelectronic applications [2]. Unlike more commonly investigated rare-earth sulfides such as Y₂S₃ or Gd₂S₃, Tm₂S₃ exhibits a distinctive combination of a moderate direct band gap, pressure-tunable photoelectric response, and well-characterized thermal stability, making it a specialized candidate for high-pressure photonic devices and solid-state ion conductors where precise structural and electronic control is required [3].

Why Generic Substitution Fails for Tm₂S₃


Rare-earth sesquisulfides (Ln₂S₃) cannot be treated as interchangeable procurement commodities because their structural polymorphism, band gap, melting behavior, and ionic transport properties are exquisitely sensitive to the specific rare-earth cation radius and 4f electronic configuration. Within the δ-structure type spanning Dy to Tm, Tm₂S₃ occupies a unique position as the heaviest lanthanide to adopt this monoclinic phase before the structural transition to ε-type (corundum) occurs at Yb and Lu [1]. Its melting temperature (1665 °C) and enthalpy of melting (46.9 kJ mol⁻¹) are distinct from its nearest δ-phase neighbors, δ-Ho₂S₃ (1697 °C, 47.7 kJ mol⁻¹) and δ-Er₂S₃ (1662 °C, 42.2 kJ mol⁻¹), reflecting measurable thermodynamic differences with direct implications for high-temperature processing and phase stability [2]. Furthermore, the pressure-induced δ→α phase transition at approximately 5 GPa yields a five-order-of-magnitude photocurrent enhancement in Tm₂S₃—a quantitatively characterized behavior that cannot be assumed for other Ln₂S₃ compounds without analogous experimental validation [3]. Generic substitution therefore risks both structural mismatch in crystalline devices and unverified photoelectric performance under operational conditions.

Tm₂S₃ Quantitative Evidence for Procurement


Pressure-Induced Photocurrent Enhancement: δ→α Transition

Under applied pressure, δ-Tm₂S₃ undergoes a first-order structural transition to the α-phase at approximately 5 GPa. This transition is accompanied by a dramatic enhancement of photoelectric performance: the photocurrent density and responsivity of α-Tm₂S₃ achieve a five orders of magnitude (10⁵×) increase compared with the initial δ-Tm₂S₃ baseline, and the α-phase retains a photocurrent responsivity three orders of magnitude above baseline after complete pressure release (unloading) [1]. The optical band gap of δ-Tm₂S₃ measured at 1.2 GPa is 2.96 eV by the Tauc plot method, confirming wide-gap semiconductor behavior appropriate for visible-blind UV detection [1]. In contrast, Y₂S₃—another δ-structure sesquisulfide—exhibits an irreversible first-order phase transition from monoclinic to orthorhombic at approximately 10 GPa, i.e., at roughly twice the transition pressure of Tm₂S₃, with a qualitatively different pressure-response profile . This lower transition threshold and the retention of enhanced responsivity post-unloading represent a quantifiable operational advantage for Tm₂S₃ in pressure-cycled or strain-engineered photodetector architectures.

High-pressure photodetectors rare-earth sesquisulfides pressure-induced phase transition photocurrent responsivity

δ-Tm₂S₃ vs. δ-Er₂S₃ Lattice Precision

The δ-Tm₂S₃ crystal structure has been determined by single-crystal X-ray diffraction with high precision: space group P2₁/m, a = 10.0626(14) Å, b = 3.9675(5) Å, c = 17.396(2) Å, β = 98.655(11)°, with refinement residuals R1 = 0.0425 and wR2 = 0.0834 from 1425 unique reflections [1]. The isostructural δ-Er₂S₃, refined from a single crystal with R = 0.037 for 1745 observed reflections, yields lattice parameters a = 10.072(1) Å, b = 3.976(2) Å, c = 17.389(2) Å, β = 98.66(1)° [2]. The difference in unit cell volume reflects the lanthanide contraction: Tm³⁺ has a smaller ionic radius than Er³⁺, resulting in a measurably contracted b-axis (3.9675 Å vs. 3.976 Å) in Tm₂S₃. This subtle but crystallographically significant contraction directly affects Tm–S bond distances, coordination polyhedron distortion, and consequently the electronic band structure near the absorption edge.

Crystal structure refinement rare-earth sesquisulfide X-ray diffraction monoclinic phase δ-Ho₂S₃ structure type

Melting Behavior vs. Heavy Lanthanide Sesquisulfides

Differential scanning calorimetry (DSC) of heavy rare-earth sesquisulfide polymorphs provides the first systematic melting data for the Ln₂S₃ series. δ-Tm₂S₃ exhibits congruent melting at tm = 1665 °C with a melting enthalpy of ΔH = 46.9 kJ mol⁻¹ [1]. Its nearest δ-phase neighbors display clearly distinguishable thermal signatures: δ-Ho₂S₃ melts higher (tm = 1697 °C, ΔH = 47.7 kJ mol⁻¹), while δ-Er₂S₃ melts at a comparable temperature but with a significantly lower enthalpy (tm = 1662 °C, ΔH = 42.2 kJ mol⁻¹). The next heaviest Ln₂S₃, ε-Lu₂S₃, crystallizes in a different structure type (corundum-type ε-phase) and melts substantially higher (tm = 1755 °C, ΔH = 53.6 kJ mol⁻¹). Notably, δ-Tm₂S₃ experiences a greater mass loss of 0.77 mass% at 1500–1670 °C (acquiring the concentration Tm₂S₂.₉₁), compared to 0.1–0.24 mass% for the other Ln₂S₃ compounds [1], indicating a quantitatively distinct thermal dissociation behavior near the melting point.

Melting temperature enthalpy of melting heavy lanthanide sesquisulfide thermal analysis DSC

Ion Conductivity: Tm₂S₃ vs. Sm₂S₃ in BaSm₂S₄

The thermodynamics of dissolution and ion conductivity type have been directly compared for Tm₂S₃ and Sm₂S₃ as binary sulfide components dissolved in the BaSm₂S₄ matrix (CaFe₂O₄ structure type). Solid solutions of both Sm₂S₃ and Tm₂S₃ based on BaSm₂S₄ were synthesized and characterized by XRD and microprobe analysis, with the length of the solid solution region determined for each [1]. Partial molar enthalpies of dissolution of the binary sulfides in the basic thiosamarate host were measured using a modified EMF technique, enabling quantitative comparison of the thermodynamic driving force for incorporation [1]. A possible mechanism of defect formation was proposed, linking the observed ion conductivity type to the specific rare-earth cation identity [1]. The comparison between Sm₂S₃ (a lighter lanthanide with larger ionic radius) and Tm₂S₃ (a heavier lanthanide with smaller ionic radius) directly tests how cation size modulates ionic transport in this ternary sulfide electrolyte system, establishing Tm₂S₃ as the heavy-lanthanide-end member reference point for systematic composition-property mapping.

Solid electrolyte ion conductivity thulium sulfide samarium sulfide barium thiosamarate

Optical Band Gap Systematics in Ln₂S₃

Optical band gaps of rare-earth sesquisulfides have been systematically measured by diffuse reflectance spectroscopy across a complete suite of Ln₂S₃ compounds of varying structure type. Band gaps range from 2.2 to 3.5 eV, with the primary determinant being the crystal structure type (α, δ, ε, τ) rather than the specific rare-earth ion identity [1]. Within a given structure type, compounds exhibit similar band gaps independent of the particular lanthanide. Tm₂S₃, as a δ-structure compound, falls within the band gap range characteristic of this monoclinic structure type. The ordered α-structure consistently exhibits a substantially lower band gap than the defect γ-structure for all compounds examined except La₂S₃ [2]. This structure-dominated band gap systematics means that selecting Tm₂S₃ (δ-type) versus, for example, ε-Yb₂S₃ or ε-Lu₂S₃ (corundum-type) is a deliberate choice of optical absorption edge range—not merely a cation substitution—since the band gap is primarily a function of the crystallographic polymorph rather than the rare-earth identity.

Optical band gap diffuse reflectance spectroscopy rare-earth sesquisulfide absorption edge structure-property relationship

Si-Doped Tm₂S₃ Thin-Film Transport Properties

The electrical transport properties of Si-doped θ-Tm₂S₃ thin films have been systematically characterized as a function of temperature. Temperature-dependent specific resistivity and thermo-EMF (Seebeck coefficient) were measured in the range 90–500 K for Si-doped θ-Tm₂S₃ films [1]. Spectral dependences of photoconductivity and photo-EMF were investigated in the photon energy range 0.2–3.3 eV [1]. The results suggest that acceptor levels formed by vacancies in the cationic sublattice play a substantial role in the photoconductivity process, with silicon atoms acting as compensating dopants [1]. This doping study provides the only available quantitative transport data for intentionally doped Tm₂S₃ thin films, establishing a baseline for thermoelectric and photoconductive device evaluation that is specific to the θ-polymorph of Tm₂S₃ and not transferable to other Ln₂S₃ compositions without independent verification.

Thin film doping silicon doping electrical resistivity thermo-EMF photoconductivity

Tm₂S₃ Application Scenarios


Strain-Engineered Photodetectors

Tm₂S₃ is the quantitatively demonstrated candidate for photodetectors employing pressure-induced band gap engineering. The five-orders-of-magnitude photocurrent enhancement at the δ→α phase transition (~5 GPa), combined with the retention of three-orders-of-magnitude responsivity after pressure release [1], enables device architectures where a single pressure-cycling step permanently enhances detector sensitivity. The lower transition pressure (~5 GPa) compared to Y₂S₃ (~10 GPa) reduces the mechanical requirements for device packaging and actuation. This scenario is directly supported by the evidence in Section 3 (Evidence Item 1).

Epitaxial Heterostructures with δ-Phase Sesquisulfides

The precisely determined lattice parameters of δ-Tm₂S₃ (a = 10.0626 Å, b = 3.9675 Å, c = 17.396 Å, β = 98.655°) [2] enable calculated lattice mismatch engineering when paired with isostructural δ-Er₂S₃ or δ-Ho₂S₃. The ~0.2% b-axis contraction relative to δ-Er₂S₃ provides a quantifiable strain budget for coherent epitaxial growth of Tm₂S₃/Er₂S₃ superlattices. This scenario is directly supported by the evidence in Section 3 (Evidence Item 2).

Heavy-Lanthanide Reference for Solid Electrolyte Development

Tm₂S₃ serves as the heavy-lanthanide-end-member reference in systematic studies of cation-radius-dependent ion conductivity in BaLn₂S₄-type solid electrolytes. The parallel thermodynamic and conductivity characterization of Tm₂S₃ and Sm₂S₃ in identical BaSm₂S₄ matrices [3] provides the experimental framework for composition-property mapping across the lanthanide series, where Tm³⁺ represents the small-cation extreme of the δ-phase stability field. This scenario is directly supported by the evidence in Section 3 (Evidence Item 4).

Crystal Growth Process Design Using Thermal Data

Crystal growers targeting δ-Tm₂S₃ single crystals for research or device prototyping can use the validated congruent melting point (1665 °C) and melting enthalpy (46.9 kJ mol⁻¹) [4] to design thermal profiles. The quantitatively distinct mass loss behavior (0.77 mass% vs. 0.1–0.24 mass% for other Ln₂S₃) necessitates Tm₂S₃-specific sulfur overpressure compensation during melt growth—a requirement that cannot be met by extrapolating from Er₂S₃ or Ho₂S₃ growth protocols. This scenario is directly supported by the evidence in Section 3 (Evidence Item 3).

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